Balsalazide

Beschreibung

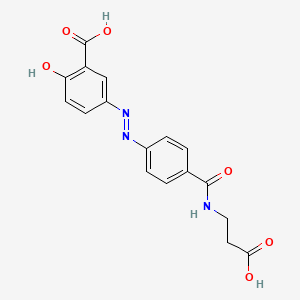

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-[[4-(2-carboxyethylcarbamoyl)phenyl]diazenyl]-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O6/c21-14-6-5-12(9-13(14)17(25)26)20-19-11-3-1-10(2-4-11)16(24)18-8-7-15(22)23/h1-6,9,21H,7-8H2,(H,18,24)(H,22,23)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPOKCKJONYRRHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCCC(=O)O)N=NC2=CC(=C(C=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7040653, DTXSID50861027 | |

| Record name | Balsalazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-({4-[(2-Carboxyethyl)carbamoyl]phenyl}diazenyl)-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50861027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Freely soluble as disodium salt | |

| Record name | Balsalazide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01014 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

80573-04-2 | |

| Record name | Balsalazide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080573042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Balsalazide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01014 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Balsalazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3E)-3-[[4-(2-carboxyethylcarbamoyl)phenyl]hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.186 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BALSALAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P80AL8J7ZP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Balsalazide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of balsalazide, a prodrug of mesalamine used in the treatment of inflammatory bowel disease (IBD). For research applications, a high degree of purity is essential to ensure the validity and reproducibility of experimental results. This document outlines detailed methodologies and analytical techniques to achieve and verify the quality of synthesized this compound.

This compound is designed to deliver the therapeutically active component, 5-aminosalicylic acid (5-ASA or mesalamine), directly to the colon.[1][2] Upon reaching the colon, bacterial azoreductases cleave the azo bond of this compound, releasing mesalamine and the inert carrier molecule, 4-aminobenzoyl-β-alanine.[1][2] Mesalamine exerts a local anti-inflammatory effect on the colonic mucosa, though its precise mechanism is not fully understood.[3][4] It is believed to diminish inflammation by blocking the production of arachidonic acid metabolites through the inhibition of both cyclooxygenase and lipoxygenase pathways.[2][5]

Section 1: Synthesis of this compound

The most common and well-documented synthesis of this compound involves a three-stage process: formation of an amide intermediate, diazotization, and subsequent azo coupling with salicylic acid.[6][7]

Synthetic Pathway Overview

The synthesis begins with either 4-nitrobenzoic acid or its derivatives, which are converted to N-(4-aminobenzoyl)-β-alanine. This intermediate then undergoes diazotization to form a reactive diazonium salt. Finally, this salt is coupled with salicylic acid to yield this compound.[6][8] The overall yield for this process has been reported to be as high as 73-90%.[6][7]

Experimental Protocol for Synthesis

The following protocol is a composite of established methods for the synthesis of this compound.[6][9]

Step 1: Synthesis of N-(4-Aminobenzoyl)-β-alanine (Intermediate 8) This intermediate can be prepared by first coupling 4-nitrobenzoyl chloride with β-alanine to form 4-nitrobenzoyl-β-alanine, followed by hydrogenation to reduce the nitro group.[6]

Step 2: Diazotization of N-(4-Aminobenzoyl)-β-alanine

-

Suspend 100 g of N-(4-aminobenzoyl)-β-alanine in 1300 mL of water.[9]

-

Add 115.4 g of methanesulfonic acid to the suspension.[9]

-

Cool the mixture to below 10°C in an ice bath.[9]

-

Slowly add a solution of 34.46 g of sodium nitrite in 200 mL of water, ensuring the temperature does not exceed 12°C.[9]

-

Stir the resulting mixture for 30 minutes to ensure the complete formation of the diazonium salt.[9]

Step 3: Azo Coupling to Form this compound

-

In a separate vessel, prepare an ice-cold solution of 69.65 g of salicylic acid, 40.35 g of sodium hydroxide, and 106.9 g of sodium carbonate in 1 L of water.[9]

-

Add the previously prepared diazonium salt solution to this ice-cold salicylic acid solution, maintaining the temperature between 7-12°C.[9]

-

Stir the reaction mixture at 10°C for 3 hours.[9]

-

Heat the mixture to 60-65°C and acidify to a pH of 4.0-4.5 using hydrochloric acid. This will precipitate the this compound free acid.[9]

-

Maintain the temperature at 60-65°C for an additional 3 hours.[9]

-

Cool the mixture to ambient temperature.[9]

-

Collect the precipitated solid by filtration, wash thoroughly with water, and dry under vacuum to yield crude this compound.[9]

Summary of Reaction Parameters

| Step | Key Reactants/Reagents | Solvent | Temperature | Duration | Typical Yield |

| Diazotization | N-(4-aminobenzoyl)-β-alanine, Sodium Nitrite, Methanesulfonic Acid | Water | < 12°C | 30 min | - |

| Azo Coupling | Diazonium Salt, Salicylic Acid, NaOH, Na₂CO₃ | Water | 7-12°C | 3 hours | - |

| Precipitation | Hydrochloric Acid | Water | 60-65°C | 3 hours | ~90% (crude)[9] |

Section 2: Purification of this compound

Purification is critical to remove unreacted starting materials, by-products, and degradation products.[10] The primary methods for purifying this compound are recrystallization and conversion to its disodium salt.

Purification Workflow

A typical workflow involves the initial isolation of crude this compound, followed by recrystallization to remove major impurities. For higher purity, conversion to the disodium salt and subsequent crystallization is often employed.

Experimental Protocols for Purification

Protocol 2.2.1: Recrystallization of this compound (Free Acid)

-

Dissolve the crude this compound product in a minimal amount of hot ethanol.[6]

-

Allow the solution to cool slowly to room temperature, then chill further in an ice bath to maximize crystal formation.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the purified this compound under vacuum.

Protocol 2.2.2: Conversion to and Crystallization of this compound Disodium Salt

-

Suspend the purified this compound free acid in water.

-

Add a stoichiometric amount of aqueous sodium hydroxide (NaOH) solution to dissolve the acid and form the disodium salt.[6]

-

Induce crystallization by adding a mixture of n-propanol and methanol.[6][9]

-

Allow the salt to crystallize, then collect the solid by filtration.

-

Wash the crystals with the alcohol mixture and dry under vacuum. This process typically yields the disodium salt with approximately 85% recovery.[6][9]

Summary of Purification Techniques

| Method | Solvents/Reagents | Key Steps | Outcome |

| Recrystallization | Ethanol | Dissolution in hot solvent, slow cooling, filtration | Removal of insoluble impurities and some soluble by-products. |

| Salt Formation & Crystallization | Water, NaOH, n-Propanol/Methanol | Formation of disodium salt, precipitation with anti-solvent | High purity this compound disodium, suitable for final product formulation. |

Section 3: Characterization and Purity Assessment

A combination of spectroscopic and chromatographic techniques is necessary to confirm the identity and purity of the synthesized this compound.

Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity and quantifying impurities. Several RP-HPLC methods have been developed for this compound.[11][12][13]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Used for the identification of the parent compound, its metabolites, and any process-related or degradation impurities.[11][14]

-

Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: Confirms the chemical structure of the molecule.

-

Infrared (IR) Spectroscopy: Identifies characteristic functional groups present in the this compound molecule.[6]

Summary of Analytical Data

| Technique | Parameters / Conditions | Expected Results |

| ¹H-NMR | 400 MHz, D₂O | δ = 8.04 (s), 7.67 (d), 7.62 (d), 7.53 (d), 6.84 (d), 3.57 (t), 2.53 (t) ppm.[6] |

| IR | KBr | 3371 & 3039 cm⁻¹ (OH, NH), 1705 & 1699 cm⁻¹ (C=O), 1634 cm⁻¹ (Amide C=O).[6] |

| RP-HPLC | C18 column; Mobile phase: KH₂PO₄/Acetonitrile/Methanol (50:30:20 v/v/v) at pH 4.5; UV detection at 304 nm.[12] | Retention time of ~2.49 min.[12] Purity >99.5% for research grade. |

| LC-MS | ESI source | Calculated m/z: 356 [M-H]⁻.[6] |

Section 4: Mechanism of Action and Signaling

This compound is a prodrug that requires activation in the colon. Understanding this pathway is crucial for interpreting its biological effects in research settings.

References

- 1. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound: Package Insert / Prescribing Information / MOA [drugs.com]

- 4. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 5. What is the mechanism of this compound Disodium? [synapse.patsnap.com]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. Synthesis of this compound Sodium | Semantic Scholar [semanticscholar.org]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. US7271253B1 - Safe process for the preparation of this compound - Google Patents [patents.google.com]

- 10. veeprho.com [veeprho.com]

- 11. Characterization of degradation products of the this compound by Mass spectrometry: Optimization of stability-indicating HPLC method for separation and quantification of process related impurities of this compound -Analytical Science and Technology [koreascience.kr]

- 12. pharmascholars.com [pharmascholars.com]

- 13. ijrpc.com [ijrpc.com]

- 14. accessdata.fda.gov [accessdata.fda.gov]

A Technical Guide to the Synthesis and Screening of Novel Balsalazide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, purification, and screening of novel balsalazide derivatives, potent prodrugs of 5-aminosalicylic acid (5-ASA) for the targeted treatment of inflammatory bowel disease (IBD). Detailed experimental protocols and a summary of key quantitative data are presented to facilitate the development of next-generation therapies for ulcerative colitis and Crohn's disease.

Introduction to this compound and its Derivatives

This compound is a colon-specific, second-generation aminosalicylate that delivers the anti-inflammatory agent mesalamine (5-ASA) directly to the site of inflammation in the colon.[1][2] It is a prodrug that consists of 5-ASA linked via an azo bond to a carrier molecule, 4-aminobenzoyl-β-alanine.[3][4] This azo bond is stable in the upper gastrointestinal tract but is cleaved by azoreductase enzymes produced by colonic bacteria, releasing the active 5-ASA.[3][5]

The therapeutic efficacy of 5-ASA is well-established in the management of IBD. Its mechanism of action is multifactorial, involving the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, thereby reducing the production of pro-inflammatory prostaglandins and leukotrienes.[3][6] Furthermore, 5-ASA is known to modulate inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, and activate the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a key regulator of inflammation.[7][8][9]

The development of novel this compound derivatives aims to improve upon the existing therapeutic profile by:

-

Enhancing colon-specific drug delivery: Modifying the carrier molecule to further optimize the release of 5-ASA in the colon.

-

Introducing synergistic therapeutic effects: Utilizing carrier molecules with inherent anti-inflammatory or other beneficial properties.

-

Improving the safety and tolerability profile: Reducing systemic absorption and potential side effects.

This guide will detail the synthetic strategies for creating such novel derivatives and the essential screening assays to evaluate their potential as IBD therapeutics.

Synthesis and Purification of Novel this compound Derivatives

The synthesis of this compound derivatives generally involves a two-step process: the synthesis of a novel carrier molecule analogous to 4-aminobenzoyl-β-alanine, followed by an azo coupling reaction with salicylic acid.

General Synthetic Scheme

The overall synthetic approach is illustrated in the workflow diagram below. The process begins with the synthesis of the desired N-substituted 4-aminobenzoyl amino acid carrier, which is then diazotized and coupled with salicylic acid to form the final azo-linked prodrug.

Experimental Protocols

Protocol 2.2.1: Synthesis of a Novel N-(4-aminobenzoyl)-amino acid Carrier (Illustrative Example)

This protocol describes the synthesis of a hypothetical carrier molecule, N-(4-aminobenzoyl)-glycine, as an illustrative example. Researchers can adapt this procedure for other amino acids.

-

Amidation:

-

Dissolve 4-nitrobenzoyl chloride (1.0 eq) in a suitable organic solvent (e.g., dichloromethane).

-

In a separate flask, dissolve glycine (1.1 eq) and a base (e.g., triethylamine, 2.2 eq) in water.

-

Cool the glycine solution to 0-5°C in an ice bath.

-

Slowly add the 4-nitrobenzoyl chloride solution to the glycine solution with vigorous stirring, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Acidify the reaction mixture with dilute HCl to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry to obtain N-(4-nitrobenzoyl)-glycine.

-

-

Reduction:

-

Suspend N-(4-nitrobenzoyl)-glycine (1.0 eq) in a mixture of ethanol and water.

-

Add a reducing agent, such as iron powder (3.0 eq) and a catalytic amount of ammonium chloride.

-

Heat the mixture to reflux (approximately 80-90°C) for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, filter the hot solution to remove the iron catalyst.

-

Cool the filtrate to allow the product to crystallize.

-

Filter the crystals, wash with a small amount of cold ethanol, and dry to yield N-(4-aminobenzoyl)-glycine.

-

Protocol 2.2.2: Azo Coupling to Synthesize a Novel this compound Derivative

This protocol details the diazotization of the carrier molecule and its subsequent coupling with salicylic acid.[10][11]

-

Diazotization:

-

Suspend N-(4-aminobenzoyl)-glycine (1.0 eq) in dilute hydrochloric acid (e.g., 2M HCl).

-

Cool the suspension to 0-5°C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, keeping the temperature below 5°C.

-

Stir the mixture for 30 minutes at 0-5°C to ensure complete formation of the diazonium salt.

-

-

Coupling:

-

In a separate flask, dissolve salicylic acid (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 eq) and cool to 0-5°C.

-

Slowly add the freshly prepared diazonium salt solution to the alkaline salicylic acid solution with vigorous stirring, maintaining the temperature below 5°C and the pH above 8.

-

A colored precipitate of the novel this compound derivative should form.

-

Continue stirring the reaction mixture at 0-5°C for 1-2 hours.

-

Acidify the mixture with dilute HCl to a pH of 2-3 to ensure complete precipitation of the product.

-

Filter the precipitate, wash thoroughly with cold water, and dry under vacuum.

-

Protocol 2.2.3: Purification of the Novel this compound Derivative

Purification is crucial to remove unreacted starting materials and side products. Column chromatography is a common and effective method.[12][13]

-

Column Preparation:

-

Select an appropriate stationary phase (e.g., silica gel) and pack it into a glass column.

-

Equilibrate the column with a non-polar solvent or a mixture of solvents (the mobile phase).

-

-

Sample Loading and Elution:

-

Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent.

-

Load the sample onto the top of the column.

-

Elute the column with a gradient of solvents, gradually increasing the polarity to separate the components. For example, a gradient of hexane:ethyl acetate or dichloromethane:methanol can be used.

-

Collect fractions and monitor the separation using TLC.

-

-

Isolation and Characterization:

-

Combine the fractions containing the pure product.

-

Remove the solvent under reduced pressure to obtain the purified novel this compound derivative.

-

Characterize the final product using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.

-

Screening of Novel this compound Derivatives

A series of in vitro and in vivo assays are essential to evaluate the therapeutic potential of the newly synthesized derivatives.

In Vitro Screening

Protocol 3.1.1: Drug Release Study in Simulated Colonic Fluid

This assay assesses the colon-specific release of 5-ASA from the prodrug by mimicking the enzymatic conditions of the colon.[1][14]

-

Preparation of Rat Cecal Contents:

-

Humanely euthanize healthy rats and collect their cecal contents.

-

Prepare a 2-4% (w/v) suspension of the cecal contents in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) under anaerobic conditions.

-

-

Drug Release Assay:

-

Accurately weigh a sample of the novel this compound derivative and add it to the rat cecal content suspension.

-

Incubate the mixture at 37°C under anaerobic conditions.

-

At predetermined time intervals, withdraw aliquots of the suspension.

-

Centrifuge the aliquots to pellet the solid material.

-

Analyze the supernatant for the concentration of released 5-ASA using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Protocol 3.1.2: Cell Viability Assay

This assay determines the potential cytotoxicity of the novel derivatives on intestinal epithelial cells.[15][16] The Caco-2 cell line is a commonly used model for the intestinal epithelium.[17][18]

-

Cell Culture:

-

Culture Caco-2 cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Seed the cells in 96-well plates and allow them to adhere and grow to a confluent monolayer.

-

-

Treatment:

-

Prepare a series of dilutions of the novel this compound derivative in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the test compound.

-

Incubate the cells for a specified period (e.g., 24 or 48 hours).

-

-

Viability Assessment (MTT Assay):

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

In Vivo Screening

Protocol 3.2.1: TNBS-Induced Colitis Model in Rats

This is a widely used animal model to evaluate the efficacy of potential IBD drugs.[6][19][20]

-

Induction of Colitis:

-

Fast male Wistar or Sprague-Dawley rats for 24 hours with free access to water.

-

Anesthetize the rats lightly.

-

Instill a solution of 2,4,6-trinitrobenzenesulfonic acid (TNBS) in ethanol into the colon via a catheter inserted rectally.

-

-

Treatment:

-

Divide the rats into different groups: a healthy control group, a TNBS-induced colitis control group, a group treated with a reference drug (e.g., this compound or 5-ASA), and groups treated with different doses of the novel this compound derivative.

-

Administer the treatments orally once daily for a specified period (e.g., 7 days).

-

-

Evaluation of Efficacy:

-

Monitor the rats daily for body weight, stool consistency, and the presence of blood in the stool.

-

At the end of the treatment period, euthanize the rats and collect their colons.

-

Assess the colonic damage macroscopically (e.g., ulceration, inflammation) and microscopically (histological analysis).

-

Measure biochemical markers of inflammation in the colon tissue, such as myeloperoxidase (MPO) activity and levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β).

-

Data Presentation

Quantitative data from the screening assays should be summarized in a clear and concise manner to facilitate comparison between different derivatives.

Table 1: Synthesis and In Vitro Release Data

| Compound ID | Carrier Molecule | Yield (%) | 5-ASA Release at 8h (%) |

| BZ-001 | N-(4-aminobenzoyl)-glycine | 65 | 85 |

| BZ-002 | N-(4-aminobenzoyl)-alanine | 62 | 88 |

| BZ-003 | N-(4-aminobenzoyl)-valine | 58 | 75 |

| This compound | 4-aminobenzoyl-β-alanine | - | 90 |

Table 2: In Vivo Efficacy in TNBS-Induced Colitis Model

| Treatment Group | Dose (mg/kg) | Disease Activity Index (DAI) | MPO Activity (U/g tissue) | TNF-α (pg/mg protein) |

| Healthy Control | - | 0.0 ± 0.0 | 1.5 ± 0.3 | 25 ± 5 |

| Colitis Control | - | 3.8 ± 0.4 | 8.2 ± 1.1 | 150 ± 20 |

| This compound | 50 | 1.5 ± 0.3 | 3.1 ± 0.5 | 60 ± 10 |

| BZ-001 | 50 | 1.2 ± 0.2 | 2.8 ± 0.4 | 55 ± 8 |

| BZ-002 | 50 | 1.1 ± 0.3 | 2.5 ± 0.5 | 50 ± 7 |

Signaling Pathways in IBD and 5-ASA's Mechanism of Action

Understanding the molecular mechanisms underlying IBD and the therapeutic action of 5-ASA is crucial for rational drug design. The following diagrams illustrate key signaling pathways involved.

References

- 1. jcpres.com [jcpres.com]

- 2. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 3. Mechanism of action of 5-arninosalicylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-(4-Aminobenzoyl)-beta-alanine | C10H12N2O3 | CID 719629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The TNBS-induced colitis animal model: An overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 7. m.youtube.com [m.youtube.com]

- 8. Understanding the Mechanism of 5-ASA in Treating Colonic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rupress.org [rupress.org]

- 10. Synthesis and evaluation of mutual azo prodrug of 5-aminosalicylic acid linked to 2-phenylbenzoxazole-2-yl-5-acetic acid in ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cuhk.edu.hk [cuhk.edu.hk]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. Purification procedures for synthetic dyes: Part 1—dry column chromatography | Semantic Scholar [semanticscholar.org]

- 14. In Vitro Methods to Study Colon Release: State of the Art and An Outlook on New Strategies for Better In-Vitro Biorelevant Release Media - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. In vitro models and ex vivo systems used in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. IBD Models - Cellomatics Biosciences [cellomaticsbio.com]

- 19. TNBS induced colitis in rats [bio-protocol.org]

- 20. Validation and optimization of experimental colitis induction in rats using 2, 4, 6-trinitrobenzene sulfonic acid - PMC [pmc.ncbi.nlm.nih.gov]

Balsalazide in Preclinical IBD Models: A Technical Guide to the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Balsalazide is a second-generation aminosalicylate prodrug designed for the targeted delivery of its active moiety, 5-aminosalicylic acid (5-ASA or mesalamine), to the colon. This strategic delivery minimizes systemic absorption and associated side effects while maximizing therapeutic concentrations at the primary site of inflammation in inflammatory bowel disease (IBD), particularly ulcerative colitis. In numerous preclinical IBD models, this compound has demonstrated significant efficacy in attenuating inflammation and promoting mucosal healing. Its mechanism of action is multifaceted, primarily revolving around the anti-inflammatory properties of 5-ASA, which include the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway and the activation of the peroxisome proliferator-activated receptor-gamma (PPAR-γ). This guide provides an in-depth review of the molecular mechanisms, supported by quantitative data from key preclinical studies and detailed experimental protocols.

Core Mechanism: Colonic Activation and 5-ASA Delivery

This compound is comprised of 5-ASA linked via an azo bond to an inert carrier molecule, 4-aminobenzoyl-β-alanine.[1][2] This bond protects the drug from degradation and absorption in the upper gastrointestinal tract.[3] Upon reaching the colon, resident bacterial azoreductases cleave the azo bond, releasing the therapeutically active 5-ASA and the carrier molecule, which is largely unabsorbed and excreted.[1][3] This colon-specific delivery system is crucial to its mechanism and efficacy.

Caption: Workflow of this compound's activation in the gastrointestinal tract.

Molecular Mechanisms of Action

The anti-inflammatory effects of 5-ASA are primarily attributed to its modulation of two key intracellular signaling pathways: NF-κB and PPAR-γ.

Inhibition of the NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a master regulator of the inflammatory response. In active IBD, pro-inflammatory stimuli like TNF-α lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for degradation and releasing the p50/p65 NF-κB dimer to translocate to the nucleus.[4] Once in the nucleus, NF-κB initiates the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules, perpetuating the inflammatory cascade.

5-ASA intervenes by directly inhibiting the kinase activity of IKKα.[4] This prevents the phosphorylation of IκBα, which remains bound to NF-κB, sequestering it in the cytoplasm in an inactive state.[4][5] This blockade of NF-κB activation is a central mechanism for reducing the expression of inflammatory mediators.[6]

Caption: 5-ASA blocks NF-κB activation by inhibiting IKK activity.

Activation of PPAR-γ

Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a nuclear receptor highly expressed in colonic epithelial cells that plays a key role in regulating inflammation.[7][8] 5-ASA and its metabolites act as ligands for PPAR-γ.[9][10][11] Upon binding, 5-ASA promotes the translocation of PPAR-γ from the cytoplasm to the nucleus.[5] In the nucleus, PPAR-γ forms a heterodimer with the Retinoid X Receptor (RXR). This PPAR-γ/RXR complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[12] The activation of PPAR-γ signaling exerts anti-inflammatory effects, partly through the trans-repression of NF-κB target genes.[5][8]

Caption: 5-ASA activates the PPAR-γ signaling pathway to exert anti-inflammatory effects.

Quantitative Data from Preclinical Models

The dextran sulfate sodium (DSS)-induced colitis model in mice is a widely used and robust model that mimics many features of human ulcerative colitis.[13][14] Studies using this model have provided key quantitative data on the efficacy of this compound.

| Parameter | DSS Control Group | This compound (141 mg/kg) | This compound (423 mg/kg) | p-value | Reference |

| Disease Activity Index (DAI) Score | 3.5 ± 0.4 | 1.8 ± 0.3 | 1.2 ± 0.2 | < 0.01 | [15] |

| Histological Index (HI) Score | 3.6 ± 0.5 | 1.9 ± 0.4 | 1.3 ± 0.3 | < 0.01 | [15] |

| Myeloperoxidase (MPO) Activity (U/g tissue) | 0.85 ± 0.12 | 0.41 ± 0.08 | 0.25 ± 0.06 | < 0.01 | [15] |

| Malondialdehyde (MDA) Content (nmol/mg prot) | 12.5 ± 1.8 | 7.2 ± 1.1 | 5.1 ± 0.9 | < 0.01 | [15] |

| Superoxide Dismutase (SOD) Activity (U/mg prot) | 25.6 ± 3.1 | 48.3 ± 4.5 | 65.7 ± 5.8 | < 0.01 | [15] |

| TNF-α Level (pg/mL) | 185.4 ± 20.3 | 112.6 ± 15.1 | 85.2 ± 11.7 | < 0.01 | [15] |

| IFN-γ Level (pg/mL) | 155.2 ± 18.9 | 98.5 ± 12.4 | 72.8 ± 9.6 | < 0.01 | [15] |

| Table 1: Summary of quantitative data from a DSS-induced colitis mouse model treated with this compound. Data are presented as mean ± SD. The study demonstrates a dose-dependent improvement in clinical, histological, and biochemical markers of colitis.[15] |

Experimental Protocols

Detailed and standardized protocols are critical for the reproducibility of preclinical studies. Below is a representative protocol for inducing and evaluating acute colitis using the DSS model.

DSS-Induced Acute Colitis in Mice

This protocol is a standard method for inducing acute colonic inflammation to test the efficacy of therapeutic agents like this compound.[13][14][16][17]

Materials:

-

Animals: 6-8 week old male C57BL/6 mice.

-

Inducing Agent: Dextran Sulfate Sodium (DSS), MW 36-50 kDa (e.g., Yeasen Cat#60316ES).

-

Test Article: this compound, suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

-

Equipment: Animal balances, gavage needles, hemoccult test kits, dissection tools, microscope, spectrophotometer for biochemical assays.

Procedure:

-

Acclimatization: House mice for at least one week under standard conditions before the start of the experiment.

-

Induction of Colitis:

-

Treatment:

-

Randomly divide mice into groups (e.g., Healthy Control, DSS + Vehicle, DSS + this compound low dose, DSS + this compound high dose).

-

Administer this compound or vehicle daily via oral gavage, starting from day 1 of DSS administration and continuing throughout the study. Doses can range from approximately 40 to 425 mg/kg based on previous studies.[15]

-

-

Monitoring and Assessment:

-

Termination and Sample Collection (Day 8-10):

-

Euthanize mice according to institutional guidelines.

-

Harvest the entire colon from the cecum to the anus. Measure its length and weight.

-

Collect sections of the distal colon for histological analysis (fix in 10% formalin) and biochemical assays (snap-freeze in liquid nitrogen).

-

-

Endpoint Analysis:

-

Histology: Process formalin-fixed tissues, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Score for severity of inflammation, crypt damage, and cellular infiltration.

-

Myeloperoxidase (MPO) Assay: Homogenize frozen colon tissue to measure MPO activity, a marker of neutrophil infiltration, via a colorimetric assay.[14]

-

Cytokine Analysis: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in tissue homogenates using ELISA or multiplex assays.

-

Caption: A typical experimental workflow for evaluating this compound in a DSS colitis model.

Conclusion

This compound exerts its therapeutic effects in preclinical IBD models through the targeted colonic delivery of 5-ASA. The active metabolite, 5-ASA, modulates intestinal inflammation through at least two primary, interconnected pathways: the potent inhibition of pro-inflammatory NF-κB signaling and the activation of the anti-inflammatory nuclear receptor PPAR-γ. Quantitative data from animal models, particularly the DSS-induced colitis model, consistently demonstrate that this compound significantly reduces clinical disease activity, ameliorates histological damage, and lowers key biochemical markers of inflammation in a dose-dependent manner. The standardized protocols outlined provide a robust framework for further investigation into aminosalicylate pharmacology and the development of novel therapies for IBD.

References

- 1. Review article: this compound therapy in ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Safety, Efficacy, and Pharmacokinetics of this compound in Pediatric Patients with Mild-to-Moderate Active Ulcerative Colitis: Results of a Randomized, Double-Blind Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: a review of its therapeutic use in mild-to-moderate ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Aminosalicylic Acid Inhibits IκB Kinase α Phosphorylation of IκBα in Mouse Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Five-Aminosalicylic Acid: An Update for the Reappraisal of an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Potentiates Parthenolide-Mediated Inhibition of Nuclear Factor-κB Signaling in HCT116 Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Versatile Role of Peroxisome Proliferator-Activated Receptors in Immune-Mediated Intestinal Diseases [mdpi.com]

- 8. PPARγ in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. 5-Aminosalicylic Acid Ameliorates Colitis and Checks Dysbiotic Escherichia coli Expansion by Activating PPAR-γ Signaling in the Intestinal Epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 5ASA MoA on PPAR [ibd-biotech.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. socmucimm.org [socmucimm.org]

- 15. Balsalazine decreases intestinal mucosal permeability of dextran sulfate sodium-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. yeasenbio.com [yeasenbio.com]

- 17. researchgate.net [researchgate.net]

- 18. Animal models of inflammatory bowel disease: category and evaluation indexes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. How accurate are clinical activity indices for scoring of disease activity in inflammatory bowel disease (IBD)? - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Balsalazide on Gut Microbiome Composition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Balsalazide is a locally-acting anti-inflammatory agent used for the treatment of mild to moderate ulcerative colitis (UC).[1][2] It is a prodrug that consists of the active moiety, 5-aminosalicylic acid (5-ASA or mesalamine), linked to an inert carrier molecule, 4-aminobenzoyl-β-alanine, via an azo bond.[3][4] This unique structure allows for targeted delivery of 5-ASA to the colon. The activation of this compound is entirely dependent on the metabolic activity of the gut microbiota. Specifically, bacterial azoreductases present in the colon cleave the azo bond, releasing mesalamine to exert its therapeutic effects directly at the site of inflammation.[3][4] This targeted release minimizes systemic absorption and potential side effects.[5] Given this intimate relationship between this compound and the gut microbiota, understanding its impact on the composition and function of this complex microbial community is of paramount importance for optimizing therapeutic strategies and developing novel microbiome-based interventions for inflammatory bowel disease (IBD).

This technical guide provides a comprehensive overview of the interplay between this compound and the gut microbiome. It details the experimental protocols used to investigate these interactions, summarizes the key quantitative findings on microbial shifts, and visualizes the underlying biological pathways and experimental workflows.

Mechanism of Action and Signaling Pathway

The therapeutic effect of this compound is initiated by the gut microbiota. Upon reaching the colon, commensal bacteria possessing azoreductase enzymes cleave the diazo bond of this compound, liberating mesalamine (5-ASA) and the carrier molecule.[4][6] Mesalamine then acts locally on the colonic mucosa to attenuate inflammation. While the precise mechanism of 5-ASA is not fully elucidated, it is known to inhibit the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, thereby reducing the production of pro-inflammatory prostaglandins and leukotrienes.[6][7] Furthermore, 5-ASA is thought to interfere with the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that regulates the expression of numerous inflammatory genes.[7]

Impact on Gut Microbiome Composition: Quantitative Data

While direct studies quantifying the specific effects of this compound on the gut microbiome are limited in the current literature, research on its active component, mesalamine, provides valuable insights. Patients with ulcerative colitis typically exhibit gut dysbiosis, characterized by reduced microbial diversity, a depletion of beneficial butyrate-producing bacteria, and an enrichment of pro-inflammatory species.[8][9] Mesalamine treatment has been shown to partially reverse these changes.

The following table summarizes representative changes in the gut microbiota and related metabolites observed in ulcerative colitis patients following mesalamine treatment, based on a study by Wei et al. (2021).[4] It is important to note that while this compound delivers mesalamine, its specific impact may vary due to differences in drug delivery and the inert carrier molecule.

| Category | Taxon/Metabolite | Direction of Change in UC | Effect of Mesalamine Treatment |

| Bacterial Genera | Escherichia-Shigella | ↑ | ↓ (Restorative) |

| Streptococcus | ↑ | ↓ (Restorative) | |

| Enterococcus | ↑ | ↓ (Restorative) | |

| Butyricicoccus | ↓ | ↑ (Restorative) | |

| [Eubacterium]_coprostanoligenes_group | ↓ | ↑ (Restorative) | |

| Metabolites | Isoleucine | ↑ | ↓ (Restorative) |

| Cholic Acid | ↑ | ↓ (Restorative) | |

| Deoxycholic Acid | ↓ | ↑ (Restorative) |

Table 1: Representative Changes in Gut Microbiota and Metabolites in Ulcerative Colitis Patients Treated with Mesalamine. Data is illustrative and based on findings from a study on mesalamine.[4]

Experimental Protocols

Investigating the impact of this compound on the gut microbiome requires a multi-omics approach, primarily involving 16S rRNA gene sequencing for taxonomic profiling and metabolomics for functional analysis.

Study Design and Sample Collection

A longitudinal study design is optimal, collecting fecal samples from patients with active, mild-to-moderate ulcerative colitis at baseline (before treatment) and at several time points following the initiation of this compound therapy (e.g., 2, 6, and 12 weeks).[10][11]

-

Patient Cohort: Patients diagnosed with ulcerative colitis via clinical, endoscopic, and histological criteria.[8] Key exclusion criteria include the use of antibiotics or other medications known to significantly alter the gut microbiota within a defined period before the study.[12]

-

Treatment Regimen: this compound administered at a standard therapeutic dose (e.g., 6.75 g/day ).[10][13]

-

Sample Collection: Fecal samples are collected by patients using standardized collection kits and are immediately frozen and stored at -80°C to preserve microbial DNA and metabolites.[14]

16S rRNA Gene Sequencing and Analysis

This technique is used to profile the bacterial composition of the gut microbiota.

-

DNA Extraction: Total genomic DNA is extracted from fecal samples using commercially available kits optimized for soil or stool, which often include a bead-beating step to ensure lysis of both Gram-positive and Gram-negative bacteria.[4][11]

-

PCR Amplification: The hypervariable regions (commonly V3-V4) of the 16S rRNA gene are amplified using universal primers.[4]

-

Library Preparation and Sequencing: The amplicons are purified, and sequencing libraries are prepared and then sequenced on a high-throughput platform such as the Illumina MiSeq.[15]

-

Bioinformatic Analysis: Sequencing reads are processed using pipelines like QIIME 2 or DADA2.[11] This involves quality filtering, denoising, merging of paired-end reads, and clustering sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs). Taxonomic assignment is performed against a reference database like Greengenes or SILVA.[11] Downstream analysis includes alpha diversity (within-sample richness and evenness), beta diversity (between-sample community comparison), and differential abundance testing to identify specific taxa that change with this compound treatment.

Metabolomics Analysis

Metabolomics provides a functional readout of the metabolic activity of the gut microbiome and host-microbe co-metabolism.

-

Metabolite Extraction: Small molecules are extracted from fecal samples using a solvent-based method, often involving a mixture of methanol, acetonitrile, and water.

-

LC-MS/MS Analysis: The extracted metabolites are analyzed using liquid chromatography-mass spectrometry (LC-MS/MS). This technique separates the complex mixture of metabolites and then detects and quantifies them based on their mass-to-charge ratio.

-

Data Processing and Analysis: The raw data is processed to identify and quantify metabolites by comparing them to spectral libraries. Statistical analysis is then performed to identify metabolites that are significantly altered by this compound treatment. Pathway analysis can link these metabolic changes to specific biological functions.[4]

Conclusion and Future Directions

This compound's efficacy is intrinsically linked to the metabolic capacity of the gut microbiome. While its role as a prodrug is well-established, the reciprocal impact of this compound and its active form, mesalamine, on the composition and function of the gut microbiota is an area requiring further in-depth investigation. Current evidence, primarily from studies on mesalamine, suggests a potential for these compounds to partially restore the dysbiotic state associated with ulcerative colitis by promoting the growth of beneficial bacteria and modulating the metabolic environment of the gut.

Future research should focus on conducting dedicated clinical trials to specifically quantify the longitudinal changes in the microbiome and metabolome in response to this compound treatment. Such studies, employing the detailed protocols outlined in this guide, will be crucial for elucidating the full spectrum of this compound's mechanism of action, identifying potential microbial biomarkers of treatment response, and paving the way for novel therapeutic strategies that combine aminosalicylates with targeted microbiome modulators like probiotics or prebiotics. A deeper understanding of these drug-microbe interactions will ultimately enable a more personalized approach to the management of ulcerative colitis.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound: a novel 5-aminosalicylate prodrug for the treatment of active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Gut Microbiota and Related Metabolites Were Disturbed in Ulcerative Colitis and Partly Restored After Mesalamine Treatment [frontiersin.org]

- 4. Involvement of Reduced Microbial Diversity in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound vs Mesalamine Comparison - Drugs.com [drugs.com]

- 6. Composition and diverse differences of intestinal microbiota in ulcerative colitis patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 16S sequencing and functional analysis of the fecal microbiome during treatment of newly diagnosed pediatric inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fecal microbial composition of ulcerative colitis and Crohn's disease patients in remission and subsequent exacerbation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound is more effective and better tolerated than mesalamine in the treatment of acute ulcerative colitis. The Abacus Investigator Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Bifidobacterium breve: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 13. Gut Microbiota and Related Metabolites Were Disturbed in Ulcerative Colitis and Partly Restored After Mesalamine Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound plus high-potency probiotic preparation (VSL[sharp]3) in the treatment of acute mild-to-moderate ulcerative colitis and uncomplicated diverticulitis of the colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Cellular Pharmacology of Balsalazide: A Technical Guide to its Molecular Targets and Downstream Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Balsalazide, a second-generation aminosalicylate, serves as a cornerstone in the management of inflammatory bowel disease (IBD), particularly ulcerative colitis. Its therapeutic efficacy is contingent upon its targeted delivery to the colon, where it is metabolized by bacterial azoreductases into the pharmacologically active moiety, mesalamine (5-aminosalicylic acid or 5-ASA), and an inert carrier molecule. Mesalamine exerts its anti-inflammatory effects through a multimodal mechanism, engaging several key cellular targets and modulating intricate downstream signaling pathways. This technical guide provides a comprehensive overview of the cellular and molecular pharmacology of this compound, with a focus on its active component, mesalamine. We will delve into its primary cellular targets, the downstream signaling cascades it influences, and present quantitative data on its activity. Furthermore, this guide furnishes detailed experimental protocols for key assays and visualizes complex pathways and workflows using Graphviz DOT language.

Introduction

This compound is a prodrug designed for targeted delivery of mesalamine to the large intestine.[1][2] This colon-specific release minimizes systemic absorption and associated side effects while maximizing the local concentration of the active drug at the site of inflammation.[1] The therapeutic actions of this compound are, therefore, attributable to the multifaceted effects of mesalamine on the colonic mucosa.[3][4] While the complete mechanism of action is still under investigation, several key cellular targets and signaling pathways have been elucidated, contributing to its anti-inflammatory, antioxidant, and potential chemopreventive properties.

Primary Cellular Targets of Mesalamine

Mesalamine's anti-inflammatory prowess stems from its ability to interact with multiple molecular targets within intestinal epithelial cells and immune cells. The principal targets identified to date include enzymes involved in the arachidonic acid cascade and nuclear receptors that regulate gene expression.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes

A primary mechanism of mesalamine is the inhibition of the cyclooxygenase (COX) and lipoxygenase (LOX) pathways of arachidonic acid metabolism.[3][5] In inflammatory states, the expression and activity of COX-2 and 5-LOX are upregulated, leading to the excessive production of pro-inflammatory mediators such as prostaglandins and leukotrienes.[2][5] Mesalamine has been shown to inhibit these enzymes, thereby reducing the synthesis of these inflammatory molecules.[3][6]

Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ)

Mesalamine is a known agonist of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor highly expressed in colonic epithelial cells.[7][8] Activation of PPAR-γ exerts potent anti-inflammatory effects by repressing the expression of pro-inflammatory genes.[7] Mesalamine has been demonstrated to increase both the expression and transcriptional activity of PPAR-γ.[3][9]

Downstream Signaling Pathways Modulated by Mesalamine

The interaction of mesalamine with its cellular targets triggers a cascade of downstream signaling events that collectively dampen the inflammatory response in the colon.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation, and its aberrant activation is a hallmark of IBD.[10][11] Mesalamine has been shown to inhibit the activation of NF-κB, thereby preventing the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[3][12] This inhibition is achieved, at least in part, by preventing the degradation of the inhibitory protein IκBα.[12]

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK signaling pathways are crucial for transducing extracellular signals into cellular responses, including inflammation. Mesalamine has been found to inhibit the activation of certain MAP kinases, such as p38 and JNK, which are involved in the production of pro-inflammatory cytokines.[13]

IL-6/STAT3 Signaling Pathway

The IL-6/STAT3 signaling pathway plays a significant role in chronic inflammation and colitis-associated carcinogenesis.[14] Mesalamine has been reported to modulate this pathway, leading to a reduction in the phosphorylation and activation of STAT3, a key transcription factor that drives the expression of genes involved in cell proliferation and survival.[14][15]

Quantitative Data on Mesalamine Activity

The following tables summarize the available quantitative data on the inhibitory and activational effects of mesalamine on its key cellular targets.

| Target Enzyme | Substrate/Product Measured | Cell/System Type | IC50 Value | Reference |

| Lipoxygenase | Contractile Leukotriene Formation | Rat Peritoneal Cells | 2.3 mM | [1] |

| 5-Lipoxygenase | Leukotriene B4 and 5-HETE Release | Human Polymorphonuclear Leukocytes | 4-5 mM (median) | [2] |

Table 1: Inhibitory Concentrations (IC50) of Mesalamine on the Lipoxygenase Pathway.

| Receptor | Assay Type | Cell Line | Concentration of Mesalamine | Fold Activation/Change in Expression | Reference |

| PPAR-γ | Reporter Gene Assay | HT-29 | 30 mM | ~3-fold induction of reporter activity | [9] |

| PPAR-γ | Western Blot | HT-29 | 30-50 mM | Concentration-dependent upregulation of protein | [3] |

Table 2: Activation of Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ) by Mesalamine.

Detailed Experimental Protocols

This section provides an overview of the methodologies used in key experiments to elucidate the cellular and molecular mechanisms of mesalamine.

Lipoxygenase Inhibition Assay

-

Objective: To quantify the inhibitory effect of mesalamine on leukotriene production.

-

Cell System: Isolated human polymorphonuclear leukocytes (PMNs) or rat peritoneal cells.[1][2]

-

Methodology:

-

Isolate PMNs from peripheral blood or peritoneal cells from rats.

-

Pre-incubate the cells with varying concentrations of mesalamine for a specified time.

-

Stimulate the cells with a calcium ionophore (e.g., A23187) to induce arachidonic acid metabolism.[2]

-

Terminate the reaction and extract the lipid mediators.

-

Separate the leukotrienes (e.g., LTB4, LTC4, LTD4) and other lipoxygenase products (e.g., 5-HETE) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[2]

-

Quantify the amount of each product, for example, through autoradiography if radiolabeled arachidonic acid was used, or by bioassay for contractile activity.[1][2]

-

Calculate the IC50 value of mesalamine for the inhibition of each product.

-

PPAR-γ Reporter Gene Assay

-

Objective: To measure the transcriptional activation of PPAR-γ by mesalamine.

-

Cell System: A human colon adenocarcinoma cell line, such as HT-29, transfected with a PPAR-γ expression vector and a reporter plasmid containing a PPAR-γ response element (PPRE) linked to a reporter gene (e.g., luciferase).[9]

-

Methodology:

-

Transfect the cells with the appropriate plasmids.

-

Treat the transfected cells with various concentrations of mesalamine or a known PPAR-γ agonist (positive control) for 24-48 hours.[3][9]

-

Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase) using a luminometer.

-

Normalize the reporter activity to a co-transfected control plasmid (e.g., expressing β-galactosidase) or to total protein concentration to account for variations in transfection efficiency and cell number.

-

Express the results as fold activation relative to untreated control cells.

-

NF-κB Activation Assays

-

Objective: To determine the effect of mesalamine on the activation of the NF-κB pathway.

-

Cell System: Colon epithelial cell lines (e.g., mouse colonocytes, HCT116) or biopsies from patients.[11]

-

Methodologies:

-

Western Blot for IκBα Degradation and p65 Phosphorylation:

-

Treat cells with mesalamine for a defined period, followed by stimulation with an NF-κB activator (e.g., TNF-α).

-

Prepare cytoplasmic and nuclear protein extracts.

-

Perform SDS-PAGE and transfer proteins to a membrane.

-

Probe the membrane with primary antibodies against total and phosphorylated forms of IκBα and the p65 subunit of NF-κB.

-

Use an appropriate secondary antibody and a detection system to visualize the protein bands. A decrease in cytoplasmic IκBα and an increase in phosphorylated p65 indicate NF-κB activation.

-

-

Immunofluorescence for p65 Nuclear Translocation:

-

Grow cells on coverslips and treat as described above.

-

Fix and permeabilize the cells.

-

Incubate with a primary antibody against the p65 subunit of NF-κB.

-

Use a fluorescently labeled secondary antibody for detection.

-

Visualize the subcellular localization of p65 using confocal microscopy. Nuclear translocation of p65 is indicative of NF-κB activation.[12]

-

-

Visualizing Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound's active metabolite, mesalamine, and a typical experimental workflow.

Caption: Metabolism of this compound and Cellular Actions of Mesalamine.

References

- 1. Sulfasalazine and 5-aminosalicylic acid inhibit contractile leukotriene formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of 5-lipoxygenase pathway of arachidonic acid metabolism in human neutrophils by sulfasalazine and 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. PPARgamma is involved in mesalazine-mediated induction of apoptosis and inhibition of cell growth in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A real-world disproportionality analysis of mesalazine data mining of the public version of FDA adverse event reporting system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of Action of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and Mesalazine in the Chemoprevention of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Peroxisome proliferator activated receptor gamma reporter gene assay [protocols.io]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

- 11. researchgate.net [researchgate.net]

- 12. Mesalamine blocks tumor necrosis factor growth inhibition and nuclear factor kappaB activation in mouse colonocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Induction of Colonic Regulatory T Cells by Mesalamine by Activating the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Mesalazine alleviated the symptoms of spontaneous colitis in interleukin-10 knockout mice by regulating the STAT3/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular Interaction of Balsalazide with the NF-κB Signaling Cascade: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Balsalazide, a prodrug of 5-aminosalicylic acid (5-ASA), is an established therapeutic agent for inflammatory bowel disease. Its anti-inflammatory efficacy is significantly attributed to the modulation of the nuclear factor-kappa B (NF-κB) signaling cascade. This technical guide provides a comprehensive overview of the molecular interactions between this compound's active metabolite, 5-ASA, and key components of the NF-κB pathway. It details the inhibitory effects on IκB kinase (IKK) activity, the subsequent reduction in IκBα phosphorylation and degradation, and the consequential suppression of p65 nuclear translocation and DNA binding. Furthermore, this guide explores the crosstalk between the 5-ASA-activated peroxisome proliferator-activated receptor-gamma (PPAR-γ) and the NF-κB pathway, offering a deeper understanding of its multi-faceted anti-inflammatory mechanism. Detailed experimental protocols for assays crucial to studying these interactions are provided, alongside quantitative data from relevant studies, to facilitate further research and drug development in this area.

Introduction: this compound and the NF-κB Signaling Pathway

This compound is a colon-specific prodrug designed to deliver its active moiety, 5-aminosalicylic acid (5-ASA), directly to the site of inflammation in the large intestine.[1][2] It is composed of 5-ASA linked to an inert carrier molecule, 4-aminobenzoyl-β-alanine, via an azo bond.[3] This bond remains intact in the upper gastrointestinal tract and is cleaved by azoreductase enzymes produced by colonic bacteria, releasing 5-ASA.[1][2]

The NF-κB signaling pathway is a cornerstone of the inflammatory response, playing a pivotal role in regulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[4][5] In a resting state, NF-κB dimers, most commonly the p50/p65 heterodimer, are sequestered in the cytoplasm by inhibitory proteins known as inhibitors of κB (IκBs), with IκBα being the most prominent.[6] Upon stimulation by pro-inflammatory signals, such as tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation.[6][7] The degradation of IκBα unmasks the nuclear localization signal on the p65 subunit of NF-κB, leading to its translocation into the nucleus, where it binds to specific DNA sequences (κB sites) in the promoter regions of target genes, thereby initiating their transcription.[4][8]

The therapeutic effect of this compound is largely mediated by the ability of its active component, 5-ASA, to suppress this inflammatory cascade.[4][9]

Molecular Mechanism of Action of 5-ASA on the NF-κB Pathway

The primary mechanism by which 5-ASA inhibits the NF-κB signaling pathway is through the direct inhibition of the IκB kinase (IKK) complex.[5][10] By targeting IKK, 5-ASA prevents the phosphorylation of IκBα, which is the critical step for its degradation and the subsequent release and nuclear translocation of NF-κB.[5][9]

The key molecular interactions are:

-

Inhibition of IκBα Phosphorylation: 5-ASA has been shown to inhibit the TNF-α-stimulated phosphorylation of IκBα in intestinal epithelial cells.[5][10]

-

Suppression of p65 Nuclear Translocation: By preventing IκBα degradation, 5-ASA effectively sequesters the NF-κB p65 subunit in the cytoplasm, markedly suppressing its translocation to the nucleus.[4][9]

-

Inhibition of NF-κB DNA Binding: The reduced nuclear presence of p65 leads to a significant decrease in the DNA binding activity of NF-κB.[11]

Crosstalk with the PPAR-γ Signaling Pathway

Beyond direct IKK inhibition, 5-ASA also exerts its anti-inflammatory effects through the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor highly expressed in the colonic epithelium.[4][5][12] The activation of PPAR-γ by 5-ASA initiates a separate signaling cascade that also leads to the inhibition of NF-κB.[5][13]

The key events in this crosstalk are:

-

PPAR-γ Activation: 5-ASA binds to and activates PPAR-γ, inducing its expression and promoting its translocation to the nucleus.[4][13]

-

NF-κB Transrepression: Activated PPAR-γ can interfere with the NF-κB pathway through several mechanisms, including the direct interaction with NF-κB components and the competition for limited transcriptional co-activators.[5][14] This process is known as transrepression.

Quantitative Data on the Effects of this compound and 5-ASA

The following tables summarize the available quantitative data on the effects of this compound and its active metabolite, 5-ASA, on the NF-κB signaling pathway and related cellular processes.

Table 1: Effect of this compound in Combination with Parthenolide on HCT116 Cell Viability and Apoptosis [14][15]

| Treatment | Concentration | % Early Apoptosis | % Late Apoptosis |

| Control | - | 4.76% | 2.47% |

| Parthenolide (PT) | 10 µM | 8.72% | 7.35% |

| This compound | 20 mM | 6.35% | 10.40% |

| This compound + PT | 20 mM + 10 µM | 42.05% | 31.98% |

Data derived from Annexin-V assays on HCT116 cells treated for 24 hours.

Table 2: Dose-Dependent Effect of this compound and Parthenolide on HCT116 Cell Viability [15]

| Treatment | Concentration | % Cell Viability |

| This compound | Up to 80 mM | Concentration-dependent decrease |

| Parthenolide (PT) | Up to 40 µM | Concentration-dependent decrease |

Cell viability was assessed after 24 hours of treatment.

Table 3: Effect of 5-ASA on PPAR-γ Activation in HT-29 Cells [4]

| Treatment | Concentration | Fold Activation of PPAR-γ Reporter Gene |

| 5-ASA | 30 mM | ~3-fold |

| Rosiglitazone (positive control) | 10 µM | ~3-fold |

Data from transient transfection assays with a PPAR-γ reporter gene.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the molecular interaction of this compound with the NF-κB signaling cascade.

Cell Culture and Treatment

Cell Line: HCT116 (ATCC® CCL-247™), human colorectal carcinoma cell line.

Growth Medium:

-

McCoy's 5a Medium or RPMI 1640

-

10% Fetal Bovine Serum (FBS)

-

100 units/mL Penicillin

-

100 µg/mL Streptomycin

-

2 mM L-glutamine (for RPMI 1640)

Culture Conditions:

-

Cells are grown in a humidified incubator at 37°C with 5% CO2.[16][17][18]

-

The medium is renewed every 2 to 3 days.[19]

-

Cells are passaged when they reach 70-90% confluency.[16]

Treatment Protocol:

-

Seed HCT116 cells in appropriate culture vessels (e.g., 6-well or 24-well plates) and allow them to attach for 24 hours.[15]

-

Prepare stock solutions of this compound and/or 5-ASA in a suitable solvent (e.g., serum-free medium).

-

On the day of the experiment, replace the growth medium with a serum-free medium containing the desired concentrations of the treatment compounds.[15]

-

Incubate the cells for the specified duration (e.g., 24 hours).[15]

Western Blotting for NF-κB Pathway Proteins

Objective: To detect the levels of total and phosphorylated IκBα and p65 in cytosolic and nuclear extracts.

Materials:

-

RIPA buffer (for total cell lysates)

-

Nuclear and Cytoplasmic Extraction Kit

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-p65

-

Rabbit anti-phospho-IκBα (Ser32/36)

-

Rabbit anti-IκBα

-

Mouse anti-Lamin B (nuclear marker)

-

Mouse anti-β-actin (cytosolic marker)

-

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Chemiluminescent substrate

Protocol:

-

Protein Extraction:

-

For total protein, lyse cells in RIPA buffer.

-

For subcellular fractionation, use a commercial kit to separate nuclear and cytosolic extracts.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 40 µg) per lane on an SDS-PAGE gel and separate by electrophoresis.[9]

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[20]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C or for 1-2 hours at room temperature.[6][9]

-

Washing: Wash the membrane three times for 10 minutes each with TBST.[9]

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

-

Washing: Repeat the washing step.

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to the respective loading controls (Lamin B for nuclear extracts, β-actin for cytosolic extracts).

Electrophoretic Mobility Shift Assay (EMSA)

Objective: To assess the DNA binding activity of NF-κB.

Materials:

-

Nuclear extracts from treated and untreated cells

-

NF-κB consensus oligonucleotide probe

-

T4 Polynucleotide Kinase

-

[γ-³²P]ATP

-

Poly(dI-dC)

-

EMSA binding buffer

-

Non-denaturing polyacrylamide gel

-

Gel loading buffer

Protocol:

-

Probe Labeling: End-label the NF-κB oligonucleotide probe with [γ-³²P]ATP using T4 Polynucleotide Kinase.[21]

-

Binding Reaction:

-

In a microfuge tube, combine the nuclear extract (5-10 µg), EMSA binding buffer, and poly(dI-dC) (to reduce non-specific binding).[13][22]

-

Add the ³²P-labeled NF-κB probe and incubate at room temperature for 20-30 minutes.[23]

-

For competition assays, add an excess of unlabeled ("cold") wild-type or mutant NF-κB probe to the reaction mixture before adding the labeled probe.[13]

-

-

Electrophoresis:

-

Add gel loading buffer to the binding reactions.

-

Load the samples onto a non-denaturing polyacrylamide gel.

-

Run the gel in 0.5x TBE buffer.[13]

-

-

Detection:

-

Dry the gel and expose it to autoradiography film.[13]

-

The presence of a shifted band (slower migration) indicates the formation of a protein-DNA complex. The intensity of this band corresponds to the amount of active NF-κB.

-

NF-κB Luciferase Reporter Assay

Objective: To measure the transcriptional activity of NF-κB.

Materials:

-

HCT116 cells

-

NF-κB luciferase reporter vector (containing multiple κB binding sites upstream of a luciferase gene)

-

Control vector (e.g., Renilla luciferase vector for normalization)

-

Transfection reagent (e.g., Lipofectamine)

-

Luciferase assay system

Protocol:

-

Transfection:

-

Treatment: After 24 hours, treat the cells with this compound/5-ASA and/or a stimulator of the NF-κB pathway (e.g., TNF-α).

-

Cell Lysis: After the desired incubation period (e.g., 6-24 hours), lyse the cells using the lysis buffer provided in the luciferase assay kit.[25]

-

Luminescence Measurement:

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Express the results as fold induction over the untreated control.[24]

Visualizations of Signaling Pathways and Workflows

NF-κB Signaling Pathway

Caption: Canonical NF-κB signaling pathway initiated by TNF-α.

Mechanism of this compound/5-ASA Action on NF-κB

Caption: Inhibition of the NF-κB pathway by this compound's active metabolite, 5-ASA.

PPAR-γ and NF-κB Crosstalk

Caption: Crosstalk between 5-ASA-activated PPAR-γ and the NF-κB pathway.

Experimental Workflow for Western Blotting

Caption: A typical experimental workflow for Western blotting.

Conclusion

This compound, through its active metabolite 5-ASA, effectively attenuates the pro-inflammatory NF-κB signaling cascade via a dual mechanism. The primary mode of action involves the direct inhibition of the IKK complex, which prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm. Additionally, 5-ASA activates the PPAR-γ pathway, which further suppresses NF-κB transcriptional activity through transrepression. This in-depth understanding of the molecular interactions, supported by the quantitative data and detailed experimental protocols provided herein, serves as a valuable resource for researchers and professionals in the field of gastroenterology and drug development, paving the way for the design of novel and more targeted anti-inflammatory therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of platelet activation by 5-aminosalicylic acid in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Suppression of NF-kappaB activity by sulfasalazine is mediated by direct inhibition of IkappaB kinases alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Intestinal antiinflammatory effect of 5-aminosalicylic acid is dependent on peroxisome proliferator–activated receptor-γ - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Peroxisome Proliferator-Activated Receptors: Experimental Targeting for the Treatment of Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A method for the quantitative analysis of stimulation-induced nuclear translocation of the p65 subunit of NF-κB from patient-derived dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Stimulation of nuclear receptor peroxisome proliferator–activated receptor‐γ limits NF‐κB‐dependent inflammation in mou… [ouci.dntb.gov.ua]

- 9. This compound Potentiates Parthenolide-Mediated Inhibition of Nuclear Factor-κB Signaling in HCT116 Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Aminosalicylic acid inhibits IkappaB kinase alpha phosphorylation of IkappaBalpha in mouse intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Oxidized 5-aminosalicylic acid activates Nrf2-HO-1 pathway by covalently binding to Keap1: Implication in anti-inflammatory actions of 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 5-Aminosalicylic Acid Ameliorates Colitis and Checks Dysbiotic Escherichia coli Expansion by Activating PPAR-γ Signaling in the Intestinal Epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Crosstalk Between Peroxisome Proliferator-Activated Receptor Gamma and the Canonical WNT/β-Catenin Pathway in Chronic Inflammation and Oxidative Stress During Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Aminosalicylic Acid Inhibits IκB Kinase α Phosphorylation of IκBα in Mouse Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]